3,5-Difluoro-2-nitrophenylacetic acid
Overview
Description
3,5-Difluoro-2-nitrophenylacetic acid is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of nitro and difluoro groups attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-nitrophenylacetic acid typically involves the nitration of 3,5-difluorophenyl acetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Amino-3,5-difluorophenyl acetic acid.
Substitution: Various substituted phenyl acetic acids depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-nitrophenylacetic acid is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the difluoro groups can influence the compound’s reactivity and binding affinity to various molecular targets. The acetic acid moiety can interact with biological molecules, potentially affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenyl acetic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrophenyl acetic acid: Lacks the difluoro groups, which can affect its chemical properties and reactivity.
2,3-Difluorophenyl acetic acid: Similar structure but with different positioning of the fluorine atoms, leading to variations in reactivity and applications.
Uniqueness
3,5-Difluoro-2-nitrophenylacetic acid is unique due to the combination of nitro and difluoro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
3,5-Difluoro-2-nitrophenylacetic acid is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 218.14 g/mol. The unique substituents contribute to its chemical reactivity and biological activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. The presence of the nitro and fluoro groups enhances its interaction with biological targets, potentially leading to therapeutic applications in inflammatory diseases. Studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.
2. Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various enzymatic pathways. This property makes it a valuable probe for investigating biological pathways involving nitro and difluoroethyl groups.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cell lines, including Vero cells. The compound's effects on cell viability were assessed using the MTT assay, revealing its potential toxicity at certain concentrations . These studies are crucial for evaluating the safety profile of the compound in therapeutic applications.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.
- Enzyme Interaction : In another investigation, the compound was shown to interact with specific enzymes involved in metabolic pathways, leading to altered enzyme activity and potential therapeutic benefits.
Synthesis Methods
Various synthesis routes have been developed for this compound:
- Direct Fluorination : This method involves the introduction of fluorine atoms onto the phenyl ring using fluorinating agents.
- Nitration : The introduction of the nitro group can be achieved through electrophilic aromatic substitution reactions.
- Acetic Acid Derivation : The acetic acid moiety can be synthesized through standard carboxylic acid formation techniques.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(3,5-difluoro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZALAFDDZVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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